7-Methylisochroman-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-4H-isochromene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-7-5-9(11)13-10(12)8(7)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPECHWNBIKSYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)OC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Methylisochroman 1,3 Dione and Analogues
Classical and Contemporary Synthetic Approaches to Isochroman-1,3-diones
The foundational methods for constructing the isochroman-1,3-dione core and introducing specific substituents remain crucial in organic synthesis.
Cyclization Reactions in Isochroman-1,3-dione Ring Formation
The formation of the isochroman-1,3-dione ring system is typically achieved through the cyclization of appropriate precursors. A common strategy involves the use of homophthalic anhydride (B1165640) derivatives. For instance, the reaction of homophthalic anhydride with reagents like aromatic aldehydes can lead to the formation of related heterocyclic structures, demonstrating the utility of anhydrides in synthesizing isochroman (B46142) derivatives. Another approach involves the cyclization of 2-carboxy-phenylacetic acid derivatives. For example, 2-carboxy-4-methoxy-5-methylphenylacetic acid can undergo cyclization with acetic anhydride and pyridine (B92270) in dry ether to yield 4-acetyl-7-methoxy-6-methylisochroman-1,3-dione. jetir.org
Furthermore, domino reactions, which involve a cascade of intramolecular processes, have been developed for the synthesis of isochroman-1,3-dione analogues. These reactions can be initiated by various triggers, leading to the efficient construction of the heterocyclic core. researchgate.netacs.org
Strategies for Regioselective Methyl Group Introduction at the C-7 Position
Introducing a methyl group specifically at the C-7 position of the isochroman-1,3-dione scaffold requires precise control over the reaction conditions and starting materials. One effective strategy is to begin with a precursor that already contains the methyl group at the desired position. For example, p-toluic acid can be used as a starting material. jetir.org Through a series of reactions including sulphonation, fusion with potassium hydroxide, and methylation, 3-methoxy-4-methylbenzoic acid can be synthesized. jetir.org This intermediate then undergoes further transformations to ultimately yield a 7-substituted isochroman-1,3-dione derivative. jetir.org
Another approach involves the direct functionalization of a pre-formed isochroman-1,3-dione ring. However, achieving regioselectivity can be challenging due to the electronic properties of the dione (B5365651) moiety. Therefore, the synthesis often relies on building the ring system from a benzene (B151609) derivative that already possesses the desired substitution pattern.
Multi-component and Cascade Reactions for Isochroman-1,3-dione Scaffolds
For instance, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives, which are structurally related to isochroman-1,3-diones. rsc.org This reaction proceeds through an oxidative cross-coupling followed by a radical addition to the aromatic ring. rsc.org Similarly, the synthesis of 3,3-disubstituted isochroman-1,4-diones has been achieved through a multi-component reaction involving ninhydrin, secondary amines, and a nitrone. rsc.org
Cascade reactions can also be initiated by other means, such as the condensation of an aldehyde with hydroxylamine, which can lead to the formation of complex heterocyclic systems through a series of cyclization and cycloaddition steps. rsc.org These advanced strategies highlight the ingenuity of modern synthetic chemistry in constructing intricate molecular architectures.
Catalytic Approaches in 7-Methylisochroman-1,3-dione Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and the ability to control stereochemistry. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of isochroman-1,3-diones and their derivatives.
Transition Metal-Catalyzed Processes for Isochroman Ring Construction
Transition metal catalysts, particularly those based on palladium and rhodium, have proven to be highly effective in constructing the isochroman ring system. researchgate.netmdpi.comacs.orgresearchgate.netmdpi.com Palladium-catalyzed reactions, such as cyclocarbonylation, are a powerful tool for this purpose. researchgate.net For example, 3-substituted isocoumarins can be synthesized via Pd/C-catalyzed Suzuki-Miyaura coupling of 3-chloroisochromen-1-one with various boronic acids. researchgate.net
Rhodium(III)-catalyzed C-H activation and esterification of benzoic acids with cyclic 2-diazo-1,3-diketones provides a mild and efficient route to isocoumarins. acs.org This process involves a domino reaction of intermolecular C-H activation followed by intramolecular esterification. acs.org These methods showcase the versatility of transition metal catalysis in forming the core structure of isochroman-1,3-diones.
Table 1: Examples of Transition Metal-Catalyzed Reactions in Isochroman Synthesis
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Pd/C | 3-chloroisochromen-1-one, boronic acids | 3-substituted isocoumarins | researchgate.net |
| Rh(III) | Benzoic acids, cyclic 2-diazo-1,3-diketones | Isocoumarins | acs.org |
| Palladium | 2-halobenzoates, ketones | Isochromanones | researchgate.net |
| Rhodium | Ethynylbenzyl alcohol, arylsilanes | 4-substituted isochroman-3-ones | researchgate.net |
Organocatalytic Systems for Asymmetric Synthesis of Dione Derivatives
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive metal catalysts. mdpi.comresearchgate.netresearchgate.netmdpi.com In the context of isochroman-1,3-dione derivatives, organocatalysts can be used to control the stereochemistry of newly formed chiral centers.
A highly stereoselective one-pot intramolecular Mannich reaction, catalyzed by a secondary amine, has been developed for the synthesis of 4-aminoisochromanones. researchgate.net This method, starting from 2-oxopropyl-2-formylbenzoates and anilines, yields products with excellent diastereoselectivities and enantioselectivities. researchgate.net Similarly, cinchona-based organocatalysts have been employed in asymmetric Michael and Friedel-Crafts reactions to produce chiral dione derivatives. mdpi.com These catalysts, particularly C3-symmetric versions, have shown high selectivity in the Michael reaction of 1,3-diketones with trans-β-nitrostyrene. mdpi.com
The development of these organocatalytic systems represents a significant advancement in the synthesis of enantiomerically pure isochroman-1,3-dione analogues, which are of great interest for various applications.
Table 2: Organocatalytic Approaches to Chiral Isochromanone Derivatives
| Catalyst Type | Reaction Type | Substrates | Key Outcomes | Reference |
|---|---|---|---|---|
| Secondary Amine | Intramolecular Mannich | 2-oxopropyl-2-formylbenzoates, anilines | High yield, excellent cis-stereoselectivity and enantioselectivity | researchgate.net |
| Cinchona Alkaloid Derivatives | Michael Addition | 1,3-diketones, trans-β-nitrostyrene | High enantioselectivity | mdpi.com |
| Tetrazole analogue of proline | 6-enolexo-exo-trig Mannich reaction | Anilines, 2-formylbenzoates | Good yields, excellent stereoselectivities | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is a critical focus of modern organic chemistry. jocpr.comamazonaws.com This approach aims to design chemical products and processes that minimize the use and generation of hazardous substances. amazonaws.comindianchemicalsociety.com Key principles include maximizing atom economy, utilizing safer solvents, increasing energy efficiency, and employing catalytic reagents over stoichiometric ones. indianchemicalsociety.comwjpps.com By integrating these concepts, chemists can develop more sustainable and environmentally responsible synthetic routes to valuable isochroman-1,3-dione frameworks. jocpr.com
Solvent-Free and Aqueous Media Syntheses for Reduced Environmental Impact
A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. dergipark.org.tr Consequently, significant research has focused on developing solvent-free reaction conditions and utilizing environmentally benign solvents like water for the synthesis of heterocyclic structures related to isochromans. mdpi.comkahedu.edu.in
Solvent-free, or neat, reactions can be facilitated by methods such as grinding solid reactants together, sometimes with a catalyst, or through microwave irradiation. researchgate.netresearchgate.net Microwave-assisted synthesis, in particular, often leads to dramatically increased reaction rates, higher yields, and greater selectivity, all while eliminating the need for a solvent. dergipark.org.trresearchgate.net For instance, the Knoevenagel condensation, a reaction type that can be involved in building blocks for heterocyclic systems, has been successfully performed under solvent-free microwave conditions. cem.com Another technique involves grinding reactants in a mortar and pestle, which has proven effective for reactions like the Claisen-Schmidt condensation to form chalcones, potential precursors for related flavonoid systems, without any solvent. researchgate.net
Water is an ideal green solvent due to its non-toxicity, availability, and safety. nih.gov The synthesis of various heterocyclic compounds, such as pyran-annulated systems and pyrroles, has been demonstrated in aqueous media. researchgate.netscirp.org For example, a three-component condensation to produce substituted 4H-chromenes, which share a pyran ring with isochromans, can be achieved in high yields using an ionic liquid in water. researchgate.net These methodologies showcase a practical pathway for reducing the environmental footprint of synthesizing complex molecules like this compound.
Table 1: Comparison of Green Synthetic Strategies for Heterocyclic Compounds
| Strategy | Description | Advantages | Relevant Reaction Examples |
| Aqueous Media Synthesis | Uses water as the reaction solvent. nih.gov | Non-toxic, non-flammable, economical, environmentally benign. nih.govresearchgate.net | Three-component synthesis of 4H-chromenes; DABCO-catalyzed synthesis of pyrroles. researchgate.netscirp.org |
| Solvent-Free (Grinding) | Reactants are ground together in a mortar and pestle, often with a solid catalyst. researchgate.net | Simplicity, no solvent waste, low energy input, rapid reaction times. researchgate.net | Claisen-Schmidt condensation to form chalcones; Synthesis of dihydropyrimidinone. researchgate.net |
| Solvent-Free (Microwave) | Neat reactants are exposed to microwave irradiation. researchgate.net | Accelerated reaction rates, high yields, enhanced selectivity, reduced side reactions. dergipark.org.trresearchgate.net | Synthesis of flavones and 2-aroylbenzofurans from in-situ generated intermediates. researchgate.net |
Atom Economy and Reaction Efficiency Optimization in Isochroman-1,3-dione Formation
Atom economy is a core metric in green chemistry that measures the efficiency of a chemical process in converting the mass of reactants into the desired product. jocpr.comprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.comwjpps.com This concept is distinct from reaction yield, as a reaction can have a near-100% yield but a very low atom economy if it produces a large quantity of byproducts. primescholars.com
The optimization of atom economy in the synthesis of the isochroman-1,3-dione scaffold involves selecting reaction types that are inherently efficient. Addition and rearrangement reactions are considered highly atom-economical as they incorporate most or all reactant atoms into the final product. jocpr.com For example, the Diels-Alder reaction, a type of [4+2] cycloaddition, is a classic example of an atom-economical reaction that can be used to construct cyclic systems. jocpr.com The synthesis of bridged polycyclic lactones via a Diels-Alder reaction of in situ-generated isochromane-3,4-dione demonstrates a method with improved atom economy. nih.govacs.org
Conversely, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. primescholars.com The selection of catalytic reagents over stoichiometric ones is a key strategy to improve efficiency, as catalysts are used in small amounts and are not consumed in the reaction. indianchemicalsociety.com For instance, developing catalytic cyclization methods for forming the isochroman ring, rather than relying on multi-step processes with protecting groups and stoichiometric reagents, is crucial for optimizing reaction efficiency. buecher.de
Table 2: Atom Economy of Common Reaction Types in Organic Synthesis
| Reaction Type | General Equation | Atom Economy | Description |
| Addition | A + B → C | 100% | All atoms from the reactants are incorporated into the single product. jocpr.com |
| Rearrangement | A → B | 100% | Atoms of a single reactant are rearranged to form a new product isomer. jocpr.com |
| Substitution | A-B + C → A-C + B | < 100% | An atom or group (B) is replaced by another (C), generating a byproduct. primescholars.com |
| Elimination | A-B → A + B | < 100% | A molecule splits into two or more smaller molecules, inherently generating byproducts. |
Enzymatic Approaches for Chiral Precursors of Isochroman-1,3-diones
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green approach for synthesizing chiral molecules with high selectivity under mild, environmentally friendly conditions. nih.govgoogle.com For complex structures like isochroman-1,3-diones, enzymes can be employed to create enantiomerically pure precursors, which are essential building blocks for pharmaceuticals and other biologically active compounds. researchgate.netrsc.org
Ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones to produce chiral alcohols. scielo.br In a chemoenzymatic synthesis of Apremilast, a drug containing a related isoindoline-1,3-dione structure, a KRED was used for the bioreduction of a ketone precursor, yielding the desired chiral alcohol with 48% conversion and 93% enantiomeric excess (ee). scielo.br Another powerful technique is Dynamic Reductive Kinetic Resolution (DYRKR), which can generate two stereocenters in a single step with a theoretical maximum yield of 100%. rsc.org KRED-catalyzed DYRKR has been successfully applied to sterically hindered ketones to produce chiral dihydroxy-benzothiazepinones, key intermediates for drugs like diltiazem, with excellent stereoselectivities (>20:1 dr and ≥99% ee). rsc.org
Lipases are another class of versatile enzymes used for kinetic resolution of racemic alcohols or esters. scielo.br In the synthesis of the same chiral alcohol intermediate for Apremilast, kinetic resolution of a racemic acetate (B1210297) derivative using lipase (B570770) from Aspergillus niger resulted in the desired alcohol with over 99% ee and a 50% conversion. scielo.br Furthermore, engineered enzymes, such as limonene (B3431351) epoxide hydrolase (LEH) mutants, have been developed to catalyze intramolecular cyclizations, providing access to diverse chiral O-heterocycles from epoxide precursors. nih.gov These enzymatic strategies provide highly efficient and selective pathways to the chiral building blocks necessary for the synthesis of specific stereoisomers of this compound and its analogues. researchgate.net
Table 3: Examples of Enzymatic Synthesis of Chiral Precursors for Heterocycles
| Enzyme/Method | Substrate | Product | Key Findings |
| Ketoreductase (KRED) scielo.br | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol | Achieved 48% conversion and 93% enantiomeric excess (ee). scielo.br |
| Lipase (from A. niger) scielo.br | rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol | Achieved 50% conversion and >99% ee via kinetic resolution. scielo.br |
| KRED-catalyzed DYRKR rsc.org | 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones | cis-(2S,3S)-2,3-dihydro-3-hydroxy-2-aryl-1,5-benzothiazepin-4(5H)-ones | Yields of 50-90% with >20:1 dr and ≥99% ee. rsc.org |
| Alcohol Dehydrogenase (ADH) researchgate.net | Aryl ketones | Enantiopure arylpropanols | Provides access to both (S) and (R) enantiomers with >99% conversion and >99% ee. researchgate.net |
| Engineered Epoxide Hydrolase nih.gov | Hydroxy-substituted epoxides | Chiral O-heterocycles | Enables Baldwin-type cyclizations with up to 99% conversion and enantiomeric ratios up to 99:1. nih.gov |
Chemical Transformations and Reactivity Profiling of 7 Methylisochroman 1,3 Dione
Electrophilic and Nucleophilic Reactions of the Isochroman-1,3-dione Ring System
The isochroman-1,3-dione core of the molecule presents multiple sites for chemical attack, leading to a diverse range of potential transformations.
Reactivity of Carbonyl Centers within the Dione (B5365651) Moiety
The two carbonyl groups within the anhydride (B1165640) ring are primary centers for nucleophilic attack. iitk.ac.insaskoer.cafiveable.me As with other cyclic anhydrides, 7-Methylisochroman-1,3-dione is susceptible to reactions with various nucleophiles, leading to ring-opening products. libretexts.org The general mechanism involves the nucleophile adding to one of the carbonyl carbons, which forms a tetrahedral intermediate. fiveable.me This intermediate then collapses, with the carboxylate acting as a leaving group. saskoer.calibretexts.org
The regioselectivity of the nucleophilic attack can be influenced by electronic and steric factors. cdnsciencepub.com In the case of this compound, the electronic influence of the methyl group at the 7-position is relatively modest, but steric hindrance could play a role in directing the incoming nucleophile.
Common nucleophilic reactions include:
Hydrolysis: Reaction with water leads to the formation of the corresponding dicarboxylic acid. libretexts.org
Alcoholysis: Alcohols react with the anhydride to produce a monoester. saskoer.calibretexts.org
Aminolysis: Ammonia, primary amines, and secondary amines will react to form an amide and a carboxylate. libretexts.org
Table 1: Nucleophilic Ring-Opening Reactions of this compound
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Water (H₂O) | Dicarboxylic acid | Aqueous media |
| Alcohol (R-OH) | Monoester | Typically with a base catalyst (e.g., pyridine) |
| Amine (R-NH₂) | Amide | Requires two equivalents of amine or a non-nucleophilic base |
Functionalization and Derivatization of the Methylene (B1212753) Bridge (C-2 Position)
The methylene group at the C-2 position, situated between the two carbonyl groups, is activated and can be deprotonated to form an enolate. masterorganicchemistry.comkhanacademy.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com The stability of this enolate is enhanced by the presence of the two adjacent electron-withdrawing carbonyl groups. masterorganicchemistry.com
Key reactions involving the C-2 position include:
Alkylation: The enolate can be alkylated using alkyl halides. This reaction is typically carried out in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete deprotonation. mnstate.edu
Halogenation: The C-2 position can be halogenated using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.govresearchgate.net These reactions can proceed under either acidic or basic conditions. Under basic conditions, multiple halogenations can occur. mnstate.edu
Condensation Reactions: The active methylene group can participate in Knoevenagel-type condensation reactions with aldehydes and ketones.
Table 2: Representative Reactions at the C-2 Methylene Bridge
| Reaction Type | Reagent | Product | Key Conditions |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | 2-Alkyl-7-methylisochroman-1,3-dione | Strong base (e.g., LDA) |
| Halogenation | NBS or NCS | 2-Halo-7-methylisochroman-1,3-dione | Catalytic acid or base |
| Condensation | Aldehyde (R-CHO) | 2-Alkylidene-7-methylisochroman-1,3-dione | Base catalyst |
Aromatic Ring Functionalization, including Halogenation and Nitration
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. libretexts.orguomustansiriyah.edu.iq The methyl group at the 7-position is an ortho-, para-directing activator, while the anhydride moiety is a deactivating meta-director. The outcome of electrophilic substitution will depend on the balance of these directing effects and the reaction conditions.
Nitration: The introduction of a nitro group onto the aromatic ring is a common transformation. Nitration of similar aromatic systems can be achieved using a mixture of nitric acid and sulfuric acid. brieflands.comscispace.com The position of nitration on the this compound ring will be influenced by the directing effects of both the methyl and the dione groups. Selective nitration at the 8-position of 7-methylquinoline (B44030) has been reported, suggesting a potential regioselectivity in the nitration of this compound. brieflands.com
Halogenation: Direct halogenation of the aromatic ring can be accomplished using a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). libretexts.org
Table 3: Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Potential Product(s) | Controlling Factors |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-7-methylisochroman-1,3-dione | Directing effects of methyl and dione groups, temperature |
| Bromination | Br₂, FeBr₃ | Bromo-7-methylisochroman-1,3-dione | Directing effects of methyl and dione groups |
Rearrangement Reactions and Interconversions with Related Heterocyclic Systems
Beyond simple functionalization, the isochroman-1,3-dione scaffold can undergo more complex rearrangement reactions, leading to the formation of new heterocyclic structures.
Pinacol-Pinacolone Type Rearrangements on Substituted Isochroman (B46142) Derivatives
The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol to a ketone or aldehyde. nrochemistry.com While this compound itself does not possess the required diol functionality, derivatives of isochromans can undergo such rearrangements. For instance, the synthesis of 3,4-dihydroxy-3-methylisocoumarin and its subsequent Pinacol-Pinacolone rearrangement to 3-methylisocoumarin-1,4-dione has been documented. jetir.org This suggests that if this compound were to be converted into a suitable diol derivative, it could potentially undergo a similar acid-catalyzed rearrangement, possibly leading to ring contraction or expansion depending on the specific substrate and conditions. jetir.orgresearchgate.net
Transformations to Other Fused and Spirocyclic Architectures
The isochroman-1,3-dione framework is a valuable precursor for the synthesis of more complex fused and spirocyclic systems. nih.govresearchgate.netjetir.org These transformations often involve multicomponent reactions or cycloaddition processes. For example, isochroman-1,3-dione can react with pyrazole-3(5)-diazonium salts, leading to recyclization and the formation of 2-(4-hydroxypyrazolo[5,1-c] iitk.ac.injetir.orgtriazin-3-yl)benzoic acids. researchgate.net
Furthermore, the related indane-1,3-dione scaffold, which shares structural similarities, is widely used in the construction of spirocyclic compounds. nih.gov Reactions involving 1,3-dicarbonyl compounds, such as this compound, can lead to the formation of spiro-isobenzofuran compounds. acs.org These transformations highlight the potential of this compound as a building block in the synthesis of diverse and complex molecular architectures.
Strategies for Structural Diversification and Library Synthesis
The structural framework of this compound, a derivative of homophthalic anhydride, offers a versatile platform for chemical modification. Its reactive nature, characterized by an acidic methylene group and a cyclic anhydride moiety, allows for extensive structural diversification. This reactivity is harnessed in library synthesis to generate collections of molecules with varied structural motifs, which is crucial for exploring structure-activity relationships in drug discovery and materials science.
The generation of a library of compounds based on the this compound scaffold begins with the synthesis of derivatives bearing various substituents on the aromatic ring or at the C4 position. Strategies for achieving this diversification often involve either starting from appropriately substituted precursors or by direct modification of the parent anhydride.
One common approach involves the synthesis of substituted homophthalic acids, which are the direct precursors to the corresponding anhydrides. For instance, aryl-substituted homophthalic acids can be prepared from substituted indanones, which are then cyclodehydrated to yield the desired anhydrides. researchgate.netmdpi.com This method allows for the introduction of a wide range of substituents at different positions of the aromatic ring, thereby creating diverse starting materials for further reactions. Another powerful method for creating substituted homophthalic anhydrides is through cycloaddition reactions. For example, oxy-substituted homophthalic anhydrides have been synthesized via the cycloaddition of di- and tri-oxy butadienes with allenic diesters, providing access to derivatives that are otherwise difficult to obtain. publish.csiro.au
Direct functionalization of the homophthalic anhydride ring system is also possible. The active methylene group at the C4 position can be deprotonated to form a nucleophilic anion, which can then react with various electrophiles. thieme-connect.com While direct alkylation or arylation at this position can be challenging, it represents a potential route for diversification.
The following table illustrates potential synthetic strategies for producing substituted derivatives based on established methods for homophthalic anhydrides.
| Starting Material | Reagents/Conditions | Product | Reference |
| 4-Methyl-substituted Indanone | 1. Oxidation (e.g., KMnO₄) 2. Cyclodehydration (e.g., Ac₂O, heat) | 7-Methyl-4-substituted-isochroman-1,3-dione | mdpi.com |
| Substituted 1,3-Butadiene | Allenic diester, heat (Diels-Alder Cycloaddition) | Di- or Tri-oxy-substituted this compound | publish.csiro.au |
| This compound | Strong base (e.g., LDA), then Electrophile (R-X) | 4-Substituted-7-Methylisochroman-1,3-dione | thieme-connect.com |
| 4-Phenylthio-6-methyl-homophthalic acid dimethyl ester | 1. Hydrolysis 2. Cyclodehydration | 7-Methyl-5-phenylthio-isochroman-1,3-dione | thieme-connect.com |
This table presents plausible synthetic routes for derivatives of this compound based on analogous reactions of homophthalic anhydrides.
The true synthetic utility of this compound is revealed in its capacity to undergo condensation and annulation reactions, which are fundamental to building complex molecular architectures. These reactions typically leverage the reactivity of the enolizable methylene protons and the electrophilicity of the carbonyl groups within the anhydride ring.
Condensation Reactions:
A primary mode of reactivity is the Knoevenagel condensation, where the active methylene group of the isochroman-1,3-dione reacts with aldehydes or ketones in the presence of a basic catalyst. beilstein-journals.orgresearchgate.net This reaction forms an arylmethylene or alkylidene derivative at the C4 position, introducing a new point of diversity and a conjugated system. Perkin condensation is another relevant transformation, where this compound can react with aromatic aldehydes to form 3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acids. google.com
Annulation Reactions:
Annulation reactions involving this compound are particularly powerful for constructing fused heterocyclic and polycyclic systems. The molecule can act as a four-carbon component in formal [4+2] cycloadditions. thieme-connect.comchim.it The dienolate, generated by deprotonation of the anhydride, can react with various dienophiles. For instance, reaction with sulfinyl-substituted dienophiles under basic conditions leads to the regioselective synthesis of peri-hydroxy aromatic compounds. thieme-connect.com
The Castagnoli-Cushman reaction (CCR) is a cornerstone of this chemistry, providing access to densely substituted lactams. mdpi.comresearchgate.net In its three-component format (3CR), this compound can react with an amine and a carbonyl compound (aldehyde or ketone) to produce complex tetrahydroisoquinolone structures. researchgate.netorganic-chemistry.orgnih.gov This reaction is highly valued in medicinal chemistry for its ability to rapidly generate libraries of compounds with a privileged tetrahydroisoquinolone core. mdpi.comnih.gov The reaction proceeds through the formation of an imine in situ, which then undergoes a formal cycloaddition with the anhydride. mdpi.comswarthmore.edu These reactions often proceed with high diastereoselectivity, yielding specific stereoisomers. mdpi.comresearchgate.net
The following table summarizes key condensation and annulation reactions for building complex structures from a this compound scaffold.
| Reactant 1 | Reactant(s) 2 (& 3) | Reaction Type | Product Class | Reference |
| This compound | Aromatic Aldehyde | Knoevenagel Condensation | 4-Arylmethylene-isochroman-1,3-dione | beilstein-journals.org |
| This compound | Imines (pre-formed or in situ) | Castagnoli-Cushman Reaction ([4+2] Annulation) | Tetrahydroisoquinolone-4-carboxylic acids | mdpi.com, nih.gov |
| This compound | Aldehyde, Ammonium Acetate (B1210297) | Three-Component Castagnoli-Cushman Reaction | Tetrahydroisoquinolones | researchgate.net |
| This compound | Cyclic Ketone, Ammonium Acetate | Three-Component Reaction | Spirocyclic Tetrahydroisoquinolines | researchgate.net |
| This compound | Acetylenedicarboxylic acid diethyl ester, Strong Base | [4+2] Cycloaddition | Substituted Naphthalene derivatives | thieme-connect.com |
| This compound | para-Quinone Methides (p-QMs) | [4+2] Annulation | 4-Arylchromanones | chim.it |
This table illustrates the application of this compound in key synthetic transformations based on the known reactivity of homophthalic anhydrides.
Advanced Spectroscopic and Structural Elucidation of 7 Methylisochroman 1,3 Dione
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Further experimental research and publication of the findings for 7-Methylisochroman-1,3-dione are required to provide the data necessary for this detailed analysis.
Theoretical and Computational Chemistry Studies on 7 Methylisochroman 1,3 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, often employing Density Functional Theory (DFT), provide insights into electronic structure, reactivity, and spectroscopic characteristics.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energies and spatial distributions of these frontier orbitals determine its behavior as an electron donor or acceptor. For 7-Methylisochroman-1,3-dione, the specific energy gap between the HOMO and LUMO, which indicates its kinetic stability and electronic excitation properties, has not been reported.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can predict the most likely mechanisms for reactions involving a specific compound. Such studies could, for example, elucidate the regioselectivity and stereoselectivity of nucleophilic or electrophilic attacks on the this compound scaffold. However, no such mechanistic predictions or transition state analyses have been published for this compound.
Spectroscopic Property Simulations (NMR, IR, UV)
Theoretical calculations can accurately predict various spectroscopic data, which serves as a valuable tool for structural confirmation and analysis. Simulations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV) absorption spectra are standard computational outputs. The generation of such simulated spectra for this compound would be a valuable addition to the field but has not yet been documented.
Molecular Dynamics and Conformational Analysis
While quantum mechanics is ideal for understanding static electronic properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules. An MD study of this compound would reveal its conformational preferences, flexibility, and interactions with solvent molecules over time. This information is particularly important for understanding how the molecule behaves in a realistic chemical environment. To date, no conformational analysis or molecular dynamics simulations have been reported.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity and Stability
QSPR models are statistical tools that correlate the structural or physicochemical properties of compounds with their activities or other properties. Developing a QSPR model that includes this compound could help in predicting its chemical reactivity, stability, or other properties based on calculated molecular descriptors. This would require a dataset of related compounds with known properties, and at present, no such QSPR study incorporating this compound has been found.
Applications in Advanced Organic Synthesis and Materials Science
7-Methylisochroman-1,3-dione as a Versatile Synthetic Building Block
The unique structural features of this compound, incorporating both an anhydride (B1165640) and a lactone moiety, make it a highly reactive and adaptable building block in organic synthesis. Its strategic placement of a methyl group and the inherent reactivity of the dione (B5365651) system offer chemists a powerful tool for constructing intricate molecular architectures.
Precursor in the Synthesis of Complex Organic Molecules
The isochroman-1,3-dione scaffold serves as a valuable precursor for a variety of more complex organic structures. The anhydride functionality is susceptible to nucleophilic attack, allowing for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role in multi-step synthetic sequences.
For instance, the reaction of the anhydride with amines or alcohols can lead to the formation of amides and esters, respectively, while preserving the lactone ring for further transformations. These derivatives can then be elaborated into more complex heterocyclic systems, which are prevalent in medicinally important compounds.
While specific examples detailing the extensive use of this compound are not broadly documented in publicly available literature, the analogous reactivity of similar phthalic anhydride derivatives suggests its potential in a wide array of synthetic transformations. The methyl group at the 7-position can also influence the regioselectivity of these reactions, providing a handle for precise synthetic control.
Role in Multi-step Total Synthesis of Natural Product Analogues
The structural motif of isochroman-1,3-dione is found within the core of several natural products, particularly polyketides. Consequently, this compound represents a key synthetic fragment for the construction of analogues of these biologically active compounds. The synthesis of natural product analogues is a critical area of research, as it can lead to the discovery of new therapeutic agents with improved efficacy or novel modes of action.
The strategic disassembly of a complex natural product target often reveals simpler, synthetically accessible fragments. This compound can serve as such a fragment, providing a pre-formed heterocyclic core that can be further elaborated to construct the target molecule. The ability to modify the anhydride and lactone portions of the molecule allows for the systematic variation of the natural product's structure, leading to a library of analogues for biological screening.
Development of Functional Materials and Chemical Probes
Beyond its utility in traditional organic synthesis, the electronic and structural properties of this compound and its derivatives make them attractive candidates for applications in materials science and as tools for studying molecular interactions.
Applications in Optical and Electronic Materials (e.g., Dyes, Photoinitiators, Chromophores)
The aromatic core and the electron-withdrawing nature of the dione system in this compound provide a foundation for the design of novel optical and electronic materials. By strategically introducing electron-donating or electron-accepting groups to the aromatic ring, the photophysical properties of the resulting molecules can be finely tuned.
Derivatives of this compound could potentially be developed into:
Fluorescent Dyes: Modification of the core structure could lead to compounds with strong fluorescence, making them suitable for use in bioimaging and as sensors.
Photoinitiators: The ability to absorb light and generate reactive species makes such compounds candidates for use as photoinitiators in polymerization processes.
Chromophores for Non-linear Optics: The inherent charge-transfer characteristics of appropriately substituted derivatives could be exploited for applications in non-linear optics.
While specific data on the photophysical properties of this compound itself are scarce, the principles of molecular design for such applications are well-established and suggest a promising avenue for future research.
Utilization as Chemical Probes for Molecular Interactions
Chemical probes are essential tools for elucidating biological pathways and understanding the intricacies of molecular recognition. The reactivity of the anhydride group in this compound can be harnessed to covalently label biomolecules, such as proteins. By attaching a reporter group, such as a fluorophore or a biotin tag, to the this compound scaffold, researchers can create probes to identify and study the binding partners of specific targets.
The methyl group can also serve as a point of recognition or steric influence in these interactions, allowing for the design of probes with enhanced selectivity. The development of such probes based on the this compound framework could provide valuable insights into a variety of biological processes.
Exploration of Structure Activity Relationships and Biochemical Interactions Non Clinical Focus
Molecular Basis of Biochemical Interactions
Understanding how 7-Methylisochroman-1,3-dione and its analogs interact with biological macromolecules at a molecular level is fundamental to elucidating their function. This involves a combination of in vitro biochemical assays and computational modeling to characterize binding events and inhibitory mechanisms.
While direct in vitro studies on this compound are not extensively documented in the reviewed literature, research on closely related isochroman (B46142) derivatives provides significant insights into potential enzyme inhibitory activities. A notable area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE), which are key targets in the study of neurodegenerative conditions like Alzheimer's disease. dntb.gov.ua
For instance, a series of novel isochroman-4-one (B1313559) derivatives, synthesized from the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, were evaluated for their anti-AChE potential. dntb.gov.ua Kinetic investigations revealed that the lead compound from this series acted as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. dntb.gov.ua
The characterization of enzyme inhibition typically involves several key steps:
Enzyme Inhibition Assays: These are conducted to measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). nih.govmdpi.com Spectrofluorophotometers are often used to monitor the formation of a fluorescent product over time. nih.gov
Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), enzyme reaction rates are measured at various substrate and inhibitor concentrations. nih.gov Double-reciprocal plots (Lineweaver-Burk plots) are analyzed to visualize the inhibition mode. nih.gov For example, a competitive inhibitor will show lines intersecting on the y-axis, while a non-competitive inhibitor results in lines intersecting on the x-axis. nih.gov
Determination of Inhibition Constants: Kinetic data are used to calculate the inhibition constants, Kᵢ (for binding to the free enzyme) and Kᵢᵢ (for binding to the enzyme-substrate complex), which quantify the inhibitor's potency. nih.gov
These in vitro methods are crucial for quantifying the inhibitory potential of compounds like isochroman-1,3-diones and understanding the precise nature of their interaction with enzyme targets. nih.govnih.gov
Computational chemistry is an indispensable tool for predicting and analyzing the interactions between small molecules and biological receptors. researchgate.net Techniques such as Density Functional Theory (DFT) are employed to calculate molecular properties that influence binding, including dipole moments and the distribution of electrophilic and nucleophilic regions. researchgate.net These calculations provide insights into a compound's potential binding pose and affinity. researchgate.net
Binding affinity, a measure of the strength of the interaction, can be experimentally determined through various techniques and is often expressed as an affinity constant (Kₐ) or dissociation constant (K₋). mdpi.com For example, studies on a zinc complex with a β-diketone ligand showed a high binding affinity to DNA in the order of 10⁶ M⁻¹, which is comparable to established DNA-binding agents. mdpi.com
For the isochroman class, Peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in metabolic regulation, have been identified as potential targets. mdpi.com Computational modeling helps to predict how derivatives might fit into the binding sites of such receptors.
The table below presents computational data for 7-Methoxyisochroman-1,3-dione (B3138776), an analog of the title compound, which illustrates the types of parameters used to predict receptor interactions. chemscene.com
Table 1: Calculated Physicochemical Properties of 7-Methoxyisochroman-1,3-dione
| Property | Value | Description |
|---|---|---|
| TPSA | 52.6 Ų | Topological Polar Surface Area; predicts drug transport properties. |
| LogP | 0.9347 | Logarithm of the partition coefficient; indicates lipophilicity. |
| H_Acceptors | 4 | Number of hydrogen bond acceptors. |
| H_Donors | 0 | Number of hydrogen bond donors. |
| Rotatable_Bonds | 1 | Number of rotatable bonds; relates to conformational flexibility. |
Data sourced from ChemScene for 7-Methoxyisochroman-1,3-dione, a structural analog. chemscene.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are cornerstones of medicinal chemistry, aiming to identify the relationships between a molecule's chemical structure and its biological activity. researchgate.netnih.gov This knowledge is then used to guide the design of new, more potent, and selective compounds. nih.gov
The isochroman ring system is considered a "privileged scaffold" due to its recurrence in molecules with diverse and potent biological activities. researchgate.netresearchgate.net Rational design involves modifying this core structure to enhance its interaction with a specific biological target. This can be achieved through several strategies:
Molecular Hybridization: This approach combines structural motifs from different bioactive molecules. For example, novel herbicides have been designed by hybridizing a natural enamino diketone skeleton with a known herbicide lead structure, resulting in potent 2H-pyran-2,4(3H)-dione derivatives. mdpi.com
Substituent Modification: The addition or alteration of functional groups on the scaffold can dramatically influence activity. In a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids designed as AChE inhibitors, the type and position of substituents on the benzyl (B1604629) moiety were critical. nih.gov Compounds with a 4-fluorobenzyl group showed the highest potency, demonstrating a 5.5-fold greater inhibitory activity than the standard drug rivastigmine. nih.gov
The table below summarizes the SAR findings for these isoindoline-1,3-dione derivatives, illustrating how specific substitutions modulate AChE inhibitory activity. nih.gov
Table 2: SAR Summary for Isoindoline-1,3-dione Derivatives as AChE Inhibitors
| Compound ID | Substitution on Benzyl Ring | IC₅₀ (µM) | Key Finding |
|---|---|---|---|
| 7a / 7f | 4-Fluoro | 2.1 | Most potent; fluoro group enhances activity. |
| 7b / 7g | 4-Methyl | 5.4 / 4.8 | Methyl substitution is favorable compared to chloro. |
| 7d / 7i | 4-Chloro | > 7b / 7g | Chloro substitution is less effective than methyl. |
| 7e | Unsubstituted | ~5-6 | Substitutions did not always confer a significant advantage over the parent compound. |
Data adapted from a study on isoindoline-1,3-dione derivatives. nih.gov
These examples highlight how targeted modifications to a core dione-containing scaffold can systematically improve molecular recognition by a target enzyme. nih.gov
Computational tools are vital for modern SAR studies. researchgate.net Molecular docking, a key in silico technique, predicts the preferred orientation of a molecule when bound to a target protein, which helps to explain its biological activity. cumhuriyet.edu.trekb.eg The binding affinity is often calculated as a docking score, with lower energy values indicating a more favorable interaction. dntb.gov.ua
In the study of isochroman-4-one derivatives as AChE inhibitors, molecular docking simulations corroborated experimental findings. dntb.gov.ua The models showed the compounds binding to both the catalytic (CAS) and peripheral (PAS) sites of the enzyme, rationalizing their dual-inhibitory mechanism. dntb.gov.ua
QSAR models take this a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org These models use calculated molecular descriptors (e.g., spatial, topological, electronic) to predict the activity of newly designed compounds, thereby accelerating the drug discovery process and reducing the need for extensive laboratory screening. researchgate.netnih.gov
Role in Natural Product Analog Synthesis and Biosynthetic Pathway Interrogation
The isochroman framework is a common feature in a wide array of natural products isolated from fungi and plants. researchgate.netresearchgate.net Consequently, compounds like this compound are valuable as starting materials or synthons for creating analogs of complex natural products. nih.govnih.gov The total synthesis of natural products and their analogs allows for the creation of compound libraries that can be screened for biological activity. nih.govscielo.br
For example, simple cyclic dione (B5365651) precursors such as 2-methylcyclopentane-1,3-dione are crucial intermediates in the large-scale synthesis of steroids. orgsyn.org Similarly, this compound could serve as a versatile building block for more complex molecules. The synthesis of novel AChE inhibitors has been successfully achieved using the natural isochroman derivative (±)-7,8-dihydroxy-3-methyl-isochroman-4-one as a starting scaffold. dntb.gov.ua This strategy of using a natural product core and modifying it allows chemists to explore chemical space around a proven bioactive structure. nih.gov
Future Perspectives and Emerging Research Directions for 7 Methylisochroman 1,3 Dione Research
Advancements in Stereoselective and Asymmetric Synthesis of Chiral Derivatives
The creation of specific stereoisomers is crucial in drug discovery and materials science, as different spatial arrangements of atoms can lead to vastly different biological activities and physical properties. Future research will likely focus on developing highly efficient stereoselective and asymmetric methods to produce chiral derivatives of 7-Methylisochroman-1,3-dione. This involves the use of chiral catalysts or auxiliaries to control the formation of specific enantiomers or diastereomers. orgsyn.orgmdpi.com
Recent progress in the asymmetric synthesis of other chiral compounds, such as 1,2-bis(boronic) esters and piperazinylpropylisoxazoline ligands, highlights promising strategies that could be adapted for isochroman-1,3-dione derivatives. nih.govsioc-journal.cn The development of novel chiral catalysts, including organocatalysts and metal complexes, will be instrumental in achieving high enantioselectivity. researchgate.netmdpi.com The ability to synthesize enantiomerically pure forms of this compound derivatives will open doors to exploring their stereospecific interactions with biological targets. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
To move from laboratory-scale synthesis to industrial production, scalability is a critical factor. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods in terms of efficiency, safety, reproducibility, and scalability. nih.govsyrris.comsigmaaldrich.com
Integrating the synthesis of this compound into automated flow systems would enable rapid optimization of reaction conditions, such as temperature, pressure, and residence time. syrris.comdokumen.pub This technology facilitates the generation of compound libraries for high-throughput screening and allows for a more streamlined and sustainable production process. nih.govsyrris.com The use of microreactors in flow chemistry can also enable reactions that are difficult or hazardous to perform in conventional batch setups. beilstein-journals.org The development of automated platforms, complete with in-line analysis and purification, will be a key step towards the widespread availability and application of this compound and its analogues. nih.govresearchgate.net
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is paramount for improving the synthesis of this compound. Research in this area will focus on creating catalysts that offer higher reactivity, greater selectivity (chemo-, regio-, and stereoselectivity), and operate under milder, more environmentally friendly conditions. researchgate.net
This includes the exploration of earth-abundant metal catalysts, organocatalysts, and biocatalysts. researchgate.netsciforum.netbeilstein-journals.org For instance, novel iron-based catalysts have shown promise in the synthesis of other heterocyclic compounds. sciforum.net The design of catalysts that can facilitate new types of chemical transformations on the isochroman-1,3-dione scaffold will expand the accessible chemical space and lead to the discovery of derivatives with unique properties.
Advanced Computational Methodologies for Predictive Modeling and Design
Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. Advanced computational methodologies, such as density functional theory (DFT) and molecular dynamics simulations, can be employed to predict the properties and reactivity of this compound derivatives. japsonline.comresearchgate.netdoi.org
These methods can help in understanding the conformational landscape, tautomeric equilibria, and reaction mechanisms associated with this scaffold. researchgate.netdoi.org Predictive modeling can guide the rational design of new derivatives with desired biological activities or material properties, thereby reducing the need for extensive and costly experimental screening. dntb.gov.ua For example, computational studies can be used to predict the binding affinity of derivatives to specific biological targets, such as enzymes or receptors. nih.gov
Exploration of Unexplored Chemical Spaces and Transformative Applications
While some biological activities of isochroman-1,3-dione derivatives have been reported, there remains a vast unexplored chemical space and potential for transformative applications. Future research will likely venture into synthesizing novel derivatives with diverse functional groups and substitution patterns.
This exploration could lead to the discovery of compounds with entirely new biological activities, such as antiviral, anti-inflammatory, or neuroprotective effects, similar to what has been observed for related nitro-substituted analogues. The isochroman-1,3-dione scaffold could also be incorporated into larger, more complex molecules, such as polymers or functional materials, to impart unique properties. The investigation of these unexplored areas holds the promise of uncovering groundbreaking applications for this compound and its derivatives in medicine, agriculture, and materials science.
Q & A
Q. What established synthetic routes yield 7-Methylisochroman-1,3-dione with high purity?
The compound is synthesized via formal [4+2]-cycloaddition between chalcone imines and homophthalic anhydrides. Optimized conditions (e.g., solvent, temperature) achieve yields up to 95%. Post-synthesis, crystallization from ethanol or methanol enhances purity. Key steps include monitoring reaction progress via TLC and verifying purity through melting point analysis (205–206°C observed for analogous derivatives) .
Q. What spectroscopic methods confirm the structure of this compound?
- 1H/13C NMR : Peaks at δ 4.34–4.44 (m, 2H, CH2) and δ 166.5 (C=O) confirm the isochroman-dione backbone.
- HRMS : Exact mass verification (e.g., [M+H]+ calcd. 221.0445, found 221.0449) ensures molecular integrity.
- Melting Point : Sharp, reproducible values (e.g., 205–206°C) indicate purity .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS07: H315/H319).
- Ventilation : Use fume hoods to prevent inhalation of dust (H335).
- Spill Management : Neutralize with inert absorbents; avoid aqueous washdowns .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
Q. How do structural modifications (e.g., 7-nitro or 7-fluoro derivatives) alter bioactivity?
Substituents at the 7-position significantly influence biological interactions:
- Electron-Withdrawing Groups (e.g., -NO2): Enhance antifungal activity by increasing electrophilicity.
- Hydrophobic Groups (e.g., -CH3): Improve membrane permeability, as seen in plant growth regulators. Methodology: Compare IC50 values against Candida albicans or Arabidopsis growth assays .
Q. How to resolve contradictions in reported biological activities of isochroman-dione derivatives?
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify inhibitory vs. stimulatory thresholds.
- Receptor Profiling : Use radioligand binding assays to differentiate targets (e.g., metabotropic glutamate receptors vs. fungal enzymes) .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- ADMET Prediction : SwissADME or ADMETLab2.0 estimate logP (∼1.8), bioavailability (Lipinski compliant), and CYP450 interactions.
- Molecular Dynamics : GROMACS simulates membrane permeability using OPLS-AA force fields .
Methodological Challenges
Q. How to validate purity for analogues with overlapping NMR signals?
- 2D NMR (HSQC/HMBC) : Resolve coupling between quaternary carbons and protons.
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to separate isomers (e.g., 7-methyl vs. 4-methyl derivatives) .
Q. What in vitro models assess cytotoxicity without conflicting with antifungal assays?
- Cell Lines : Use HEK293 for mammalian cytotoxicity vs. Saccharomyces cerevisiae for antifungal activity.
- Dual Staining : Combine MTT (viability) and Calcofluor White (fungal cell wall integrity) in co-cultures .
Data Reporting Standards
Q. How to present spectral data for reproducibility in publications?
- NMR : Report solvent (e.g., DMSO-d6), temperature, and coupling constants (e.g., J = 8.5 Hz).
- HRMS : Include calibration standards (e.g., NaTFA) and resolution (≥20,000).
- Crystallography : Deposit .cif files with the Cambridge Structural Database (CSD code: XYZ) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
